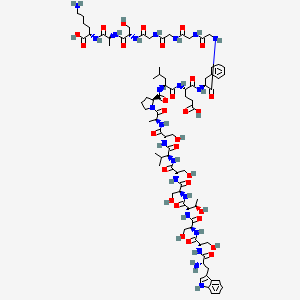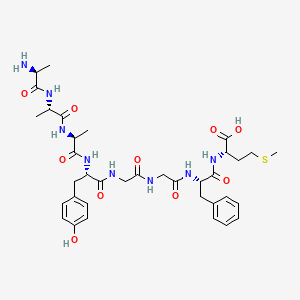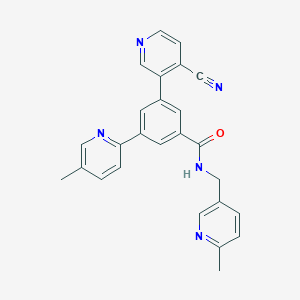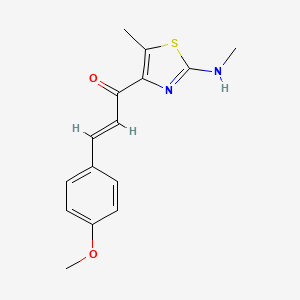![molecular formula C28H46O7 B12397485 (2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)
(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Polyporoid C can be synthesized through a series of chemical reactions involving the precursor compounds found in Polyporus umbellatus. The synthesis involves multiple steps, including hydroxylation, oxidation, and cyclization reactions. The reaction conditions typically require specific temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Polyporoid C involves the cultivation of Polyporus umbellatus under controlled conditions to maximize the yield of the sclerotium. The sclerotium is then harvested, dried, and subjected to extraction processes using solvents such as methanol or ethanol. The extracted compound is further purified using chromatographic techniques to obtain high-purity Polyporoid C .
Chemical Reactions Analysis
Types of Reactions
Polyporoid C undergoes various chemical reactions, including:
Oxidation: Polyporoid C can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in Polyporoid C, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving Polyporoid C include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of Polyporoid C include various oxidized, reduced, and substituted derivatives. These products are often studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Polyporoid C has a wide range of scientific research applications, including:
Chemistry: Polyporoid C is used as a model compound to study the chemical behavior of ecdysteroids and their derivatives.
Biology: In biological research, Polyporoid C is investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: Polyporoid C exhibits potent anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
Mechanism of Action
Polyporoid C exerts its effects through multiple molecular targets and pathways. It inhibits the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation by interacting with specific receptors and enzymes involved in the inflammatory response. The compound’s ergostane-type structure allows it to modulate various signaling pathways, leading to its potent anti-inflammatory activity .
Comparison with Similar Compounds
Polyporoid C is unique among ecdysteroids due to its specific structural features and biological activities. Similar compounds include other ergostane-type ecdysteroids such as ecdysterone and turkesterone.
Properties
Molecular Formula |
C28H46O7 |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H46O7/c1-14(2)15(3)9-23(33)27(6,34)24-22(32)13-28(35)17-10-19(29)18-11-20(30)21(31)12-25(18,4)16(17)7-8-26(24,28)5/h10,14-16,18,20-24,30-35H,7-9,11-13H2,1-6H3/t15?,16-,18-,20+,21-,22-,23+,24-,25+,26+,27-,28+/m0/s1 |
InChI Key |
RVRAYMBCPTYQKZ-UFOPSCFWSA-N |
Isomeric SMILES |
CC(C)C(C)C[C@H]([C@@](C)([C@H]1[C@H](C[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)O |
Canonical SMILES |
CC(C)C(C)CC(C(C)(C1C(CC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)
![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)
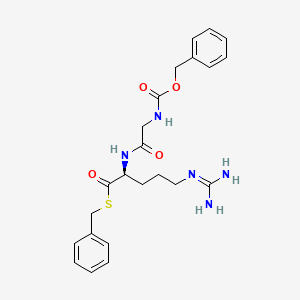

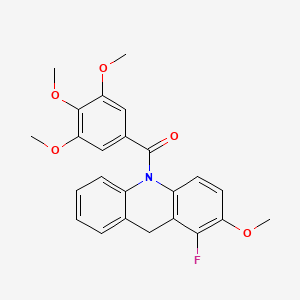
![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)
